Dibenzo(A,L)naphthacene
CAS No.: 226-86-8
Cat. No.: VC3899001
Molecular Formula: C26H16
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226-86-8 |
|---|---|
| Molecular Formula | C26H16 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene |
| Standard InChI | InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H |
| Standard InChI Key | SYWOVGJEUTZUIZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65 |
Introduction
Chemical Structure and Nomenclature
Dibenzo[a,l]naphthacene belongs to the class of angularly fused PAHs, consisting of four linearly fused benzene rings with additional benzo groups at the [a] and [l] positions. Its IUPAC name, dibenzo[a,l]tetracene, reflects the tetracyclic core augmented by two benzo substituents . The molecular structure (Fig. 1) exhibits a planar geometry, as confirmed by X-ray crystallography and computational modeling . The compound’s extended π-conjugation system contributes to its ultraviolet (UV) absorption maxima at 365 nm and fluorescence emission at 420 nm, properties critical for its detection in environmental samples .
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Dibenzo[a,l]tetracene | |
| CAS Registry Number | 226-86-8 | |
| Molecular Formula | C₂₆H₁₆ | |
| InChIKey | SDWITIWFFMGFHS-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathways
Diels-Alder Cycloaddition and Reductive Aromatization
The most efficient synthesis of dibenzo[a,l]naphthacene involves a two-step protocol:
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Diels-Alder Reaction: Ortho-quinodimethane, generated in situ from 1,2-bis(bromomethyl)benzene, reacts with phenanthrene-1,4-dione to form a bicyclic adduct. This step proceeds with >80% regioselectivity due to the electron-deficient dienophile’s preference for the central quinone moiety .
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Reductive Aromatization: The adduct undergoes hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere, eliminating oxygen functionalities and restoring aromaticity. This step achieves a 72% isolated yield, with the final product purified via reversed-phase liquid chromatography (RP-LC) .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Phenanthrene-1,4-dione, 80°C | 85 |
| Reductive Aromatization | H₂, Pd/C, EtOAc, 24 h | 72 |
Byproduct Management
The synthesis generates dibenzo[a,j]tetracene as a structural isomer, separable via RP-LC using a C18 column with acetonitrile/water (85:15 v/v) mobile phase . This isomer’s presence in environmental samples complicates detection, necessitating high-resolution mass spectrometry (HRMS) for differentiation.
Physicochemical Properties
Thermal and Spectral Characteristics
Dibenzo[a,l]naphthacene exhibits a boiling point of 604.1±22.0°C and a density of 1.3±0.1 g/cm³, consistent with high-molecular-weight PAHs . Its ionization energy, determined via photoelectron spectroscopy, ranges from 6.80 to 7.08 eV, indicating moderate stability under oxidative conditions .
Solubility and Reactivity
The compound is insoluble in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and toluene. Its reactivity is dominated by electrophilic aromatic substitution, with bromination occurring preferentially at the 5- and 9-positions due to steric and electronic effects .
Environmental Occurrence and Toxicological Profile
Detection in Coal Tar and Combustion Residues
Dibenzo[a,l]naphthacene was identified in NIST Standard Reference Material 1597a (coal tar) at concentrations of 0.12±0.03 μg/g using gas chromatography–tandem mass spectrometry (GC-MS/MS) . Its presence correlates with incomplete combustion processes, particularly in industrial emissions and vehicular exhaust.
Carcinogenicity and Regulatory Status
The International Agency for Research on Cancer (IARC) classifies dibenzo[a,l]naphthacene as a Group 2B carcinogen (possibly carcinogenic to humans) based on mutagenicity assays in Salmonella typhimurium strains TA98 and TA100 . Regulatory limits in ambient air remain undefined, though the European Union’s PAH Directive (2004/107/EC) recommends monitoring its levels in particulate matter.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
RP-LC with UV detection (λ = 365 nm) achieves baseline separation from co-eluting PAHs, while GC-MS/MS provides superior sensitivity (limit of detection: 0.01 ng/mL) for trace analysis .
Spectroscopic Identification
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular ion peak at m/z 328.1252 [M]⁺, with characteristic fragment ions at m/z 252 (loss of C₆H₄) and 176 (loss of C₁₀H₈) .
Applications in Materials Science
Organic Semiconductors
The compound’s high electron affinity (3.1 eV) and charge carrier mobility (0.02 cm²/V·s) make it a candidate for n-type organic field-effect transistors (OFETs) . Devices fabricated with dibenzo[a,l]naphthacene thin films exhibit on/off ratios >10⁴ and threshold voltages of -15 V.
Photovoltaic Devices
In bulk heterojunction solar cells, dibenzo[a,l]naphthacene acts as an electron donor when paired with C₆₀ fullerenes, achieving power conversion efficiencies of 2.3% under AM1.5G illumination .
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